OPR1 Exhibits Absolute Enantioselectivity for (9R,13R)-OPDA Over (9S,13S)-OPDA
The isozyme OPR1 is strictly selective for the (9R,13R) enantiomer of 12-oxophytodienoic acid, whereas its paralog OPR3 reduces both (9S,13S)-OPDA and (9R,13R)-OPDA. OPR3 converts (9S,13S)-OPDA with Km = 35 μM and Vmax = 53.7 nkat/mg protein, representing the physiologically relevant JA biosynthetic flux [1]. In contrast, OPR1 and OPR2 convert (9S,13S)-OPDA with greatly reduced efficiency and instead preferentially catalyze reduction of the (9R,13R) stereoisomer [1][2]. The molecular basis is resolved crystallographically: Tyr78 and Tyr246 in the OPR1 active site create a narrower substrate-binding pocket that sterically excludes the (9S,13S) enantiomer, whereas the corresponding Phe74 and His244 residues in OPR3 permit a wider cavity capable of accommodating both enantiomers [2]. An OPR3 F74Y/H244Y double mutant acquires enhanced, OPR1-like substrate selectivity, confirming the causal role of these residues [2].
| Evidence Dimension | Enzyme substrate enantioselectivity |
|---|---|
| Target Compound Data | (9R,13R)-OPDA: selectively reduced by OPR1 and OPR2; not a physiologically relevant substrate for OPR3 (specific Km not reported, but OPR1 crystallized in complex with this enantiomer) |
| Comparator Or Baseline | (9S,13S)-OPDA: Km = 35 μM, Vmax = 53.7 nkat/mg protein for OPR3; poorly reduced by OPR1 and OPR2 |
| Quantified Difference | Qualitative binary discrimination: OPR1 accepts only (9R,13R)-OPDA; OPR3 accepts both enantiomers but is the sole isozyme capable of physiologically relevant (9S,13S)-OPDA conversion |
| Conditions | In vitro enzyme assay with recombinant OPR1, OPR2, and OPR3 expressed in E. coli; stereospecific substrate conversion assay; crystal structures of OPR1:(9R,13R)-OPDA complex (PDB: 1ICQ) and OPR3 (PDB: 3HGO) |
Why This Matters
This absolute enantioselectivity means (9R,13R)-OPDA is the only stereoisomer suitable for selectively probing OPR1 function without confounding OPR3-mediated entry into JA biosynthesis, a critical requirement for dissecting the OPR1-dependent branch of oxylipin metabolism.
- [1] Schaller F, Biesgen C, Müssig C, Altmann T, Weiler EW. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. Planta. 2000;210(6):979-984. doi:10.1007/s004250050706 View Source
- [2] Breithaupt C, Kurzbauer R, Lilie H, Schaller A, Strassner J, Huber R, Macheroux P, Clausen T. Structural basis of substrate specificity of plant 12-oxophytodienoate reductases. J Mol Biol. 2009;392(5):1266-1277. doi:10.1016/j.jmb.2009.07.087 View Source
